4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one
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Overview
Description
4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one is a heterocyclic compound that features a fused ring system combining oxadiazole and phenoxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents such as acetone and monitoring by thin-layer chromatography (TLC) using solvent mixtures like n-hexane and ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to interfere with cellular processes critical for cancer cell survival and proliferation . The compound may target enzymes or receptors involved in these processes, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in energetic materials.
1,2,4-Oxadiazole: Used in medicinal chemistry for its biological activities, including anticancer and antiviral properties.
1,3,4-Oxadiazole: Explored for its potential in pharmaceuticals and material science.
Uniqueness: 4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other oxadiazoles and enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
95066-71-0 |
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Molecular Formula |
C12H5N3O3 |
Molecular Weight |
239.19 g/mol |
IUPAC Name |
oxadiazolo[5,4-a]phenoxazin-4-one |
InChI |
InChI=1S/C12H5N3O3/c16-7-5-9-11(12-10(7)14-15-18-12)13-6-3-1-2-4-8(6)17-9/h1-5H |
InChI Key |
AYDWTKDBHVLUET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3ON=N4)O2 |
Origin of Product |
United States |
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